2-(Methylthio)pyrazine

Catalog No.
S1895901
CAS No.
21948-70-9
M.F
C5H6N2S
M. Wt
126.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)pyrazine

CAS Number

21948-70-9

Product Name

2-(Methylthio)pyrazine

IUPAC Name

2-methylsulfanylpyrazine

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

InChI

InChI=1S/C5H6N2S/c1-8-5-4-6-2-3-7-5/h2-4H,1H3

InChI Key

KBPBOWBQRUXMFV-UHFFFAOYSA-N

SMILES

CSC1=NC=CN=C1

solubility

soluble in water, organic solvents, oils
very soluble (in ethanol)

Canonical SMILES

CSC1=NC=CN=C1

The exact mass of the compound 2-(Methylthio)pyrazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, organic solvents, oilsvery soluble (in ethanol). The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-(Methylthio)pyrazine is a sulfur-containing heterocyclic compound utilized as a high-impact aroma chemical and a targeted synthetic building block . Characterized by its methylthio substituent on the pyrazine ring, this compound presents as a low-melting solid (melting point 44–47.5 °C) with a high boiling point of 221.2 °C . In the flavor and fragrance industry, it imparts robust roasted, nutty, and meaty notes, making it a critical formulation component for coffee, hazelnut, and savory profiles . Beyond sensory applications, its thioether functionality serves as a valuable precursor in organic synthesis, where it can be selectively oxidized or utilized in transition-metal coordination chemistry .

Substituting 2-(methylthio)pyrazine with its closest oxygen analog, 2-methoxypyrazine, or simple alkyl pyrazines like 2-methylpyrazine, fundamentally alters both processability and end-product performance. From a handling perspective, 2-methoxypyrazine is a volatile liquid, whereas 2-(methylthio)pyrazine is a solid at standard room temperature, requiring entirely different dosing and blending protocols in dry formulations , . Thermally, the significantly higher boiling point of the thioether derivative ensures retention during high-temperature processing, such as baking or roasting, where more volatile pyrazines would flash off . Furthermore, in synthetic applications, the methylthio group offers reactivity—such as controlled oxidation to sulfoxides or sulfones—that the chemically inert methoxy group cannot provide, rendering them non-substitutable in targeted API or ligand synthesis .

Thermal Retention and Volatility Profile

A critical procurement differentiator for 2-(methylthio)pyrazine is its low volatility compared to oxygenated or alkylated analogs. 2-(Methylthio)pyrazine exhibits a boiling point of 221.2 °C at 760 mmHg . In direct contrast, 2-methoxypyrazine boils at 147–149 °C . This ~72 °C difference in boiling point dictates the compound's performance in thermally stressed environments.

Evidence DimensionBoiling Point (Volatility Baseline)
Target Compound Data221.2 °C (at 760 mmHg)
Comparator Or Baseline147–149 °C (2-methoxypyrazine)
Quantified Difference~72 °C higher boiling point for the methylthio derivative
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures the compound survives high-temperature manufacturing steps (e.g., baking, extrusion, or roasting) without premature volatilization, reducing the required dosing overage.

Physical State and Formulation Handling

The physical state of a flavor or precursor compound dictates its compatibility with automated dosing systems and dry blending. 2-(Methylthio)pyrazine is a low-melting solid with a melting point of 44–47.5 °C . Conversely, 2-methoxypyrazine is a liquid at room temperature with a density of 1.14 g/mL . For formulators requiring uniform distribution in dry powder matrices without the use of liquid spray-on systems, the solid state of 2-(methylthio)pyrazine offers a distinct processing advantage[1].

Evidence DimensionPhysical State at Standard Room Temperature
Target Compound DataSolid (Melting Point 44–47.5 °C)
Comparator Or BaselineLiquid (2-methoxypyrazine)
Quantified DifferenceSolid vs. Liquid handling requirements
ConditionsStandard ambient temperature and pressure (20–25 °C)

Enables direct incorporation into dry powder blends and precise gravimetric dosing, eliminating the need for liquid injection systems.

Synthetic Utility via Thioether Oxidation

In pharmaceutical and agrochemical synthesis, the methylthio group provides a reactive handle that oxygenated analogs lack. The sulfur atom in 2-(methylthio)pyrazine can be selectively oxidized to yield pyrazinyl methyl sulfoxide or sulfone using standard oxidants . 2-Methoxypyrazine cannot undergo this transformation, as the ether linkage is oxidatively stable under these conditions. This makes the thioether valuable as a modifiable building block for complex heterocyclic synthesis.

Evidence DimensionOxidative Modifiability
Target Compound DataReadily oxidizes to sulfoxide/sulfone
Comparator Or BaselineInert to mild oxidation (2-methoxypyrazine)
Quantified DifferenceBinary reactivity (Reactive vs. Inert)
ConditionsStandard mild oxidation protocols (e.g., mCPBA or hydrogen peroxide)

Provides synthetic chemists with a versatile precursor for generating diverse pyrazine derivatives through sulfone-displacement chemistry.

High-Temperature Flavor Formulation (Baked Goods and Coffee)

Due to its high boiling point (221.2 °C) and thermal stability, 2-(methylthio)pyrazine is an advantageous choice for imparting roasted, nutty, and savory notes in products that undergo severe thermal processing . Unlike highly volatile alkyl pyrazines, it resists flash-off during baking, extrusion, or roasting, ensuring consistent sensory profiles in the final consumer product .

Dry Powder Blending and Seasoning Manufacturing

As a low-melting solid (MP 44–47.5 °C), this compound is well-suited for direct incorporation into dry seasoning blends, soup bases, and powdered beverage mixes . Its solid state at room temperature simplifies gravimetric dosing and ensures homogeneous distribution without the clumping or specialized liquid-handling equipment required for liquid analogs like 2-methoxypyrazine .

Precursor for Advanced Heterocyclic APIs

In medicinal chemistry, 2-(methylthio)pyrazine serves as a critical building block. Its thioether group can be selectively oxidized to a sulfoxide or sulfone, which then acts as an effective leaving group for nucleophilic aromatic substitution (SNAr). This enables the efficient synthesis of complex, multi-substituted pyrazine scaffolds that are inaccessible when starting from the unreactive 2-methoxypyrazine .

Physical Description

Solid
low melting white crystalline solid with an ethereal sulfurous odou

XLogP3

1.2

LogP

1.17 (LogP)
1.17

Melting Point

Mp 44-47 °
44-47°C

UNII

R1C97E3A4F

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 132 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 132 companies with hazard statement code(s):;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

21948-70-9

Wikipedia

(methylthio)pyrazine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2-(methylthio)-: ACTIVE

Dates

Last modified: 08-16-2023

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